molecular formula C11H20N2O2 B574790 tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate CAS No. 175868-01-6

tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate

Cat. No.: B574790
CAS No.: 175868-01-6
M. Wt: 212.293
InChI Key: DDCLWQQNPIZBNG-UHFFFAOYSA-N
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Description

tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate: is a bicyclic compound that features a tert-butyl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting the function of the target molecule. The bicyclic structure provides rigidity, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate
  • tert-Butyl 3-azabicyclo[3.1.1]heptane-1-carboxylate

Comparison: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in specific synthetic and medicinal applications .

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-8(5-11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCLWQQNPIZBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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